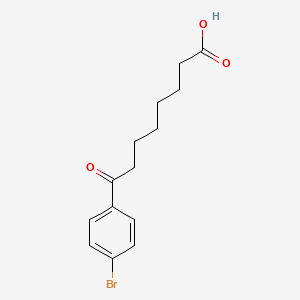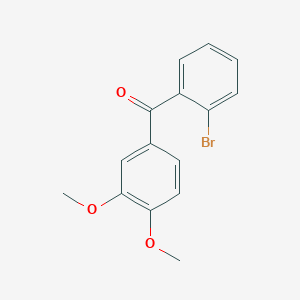
3-Butenoic acid, 2-amino-3-methyl-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenoic acid, 2-amino-3-methyl-, ®- is an organic compound with the molecular formula C5H9NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is categorized as an α,β-unsaturated L-amino acid, which contains a carbon-carbon double bond between the α- and β-carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-amino-3-methyl-, ®- can be achieved through several methods. One common approach involves the reaction of acetylacetone with ammonia in the presence of ethanol. The reaction mixture is cooled in an ice-salt bath, and ammonia gas is passed through until saturation is achieved. The product is then crystallized from ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of magnesium and tetrahydrofuran (THF). For example, magnesium sheets are added to THF along with elemental iodine. The mixture is stirred, and 3-bromobutylene is slowly added. The reaction is maintained at a controlled temperature, followed by the addition of diphenyl carbonate. The final product is obtained after washing and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
3-Butenoic acid, 2-amino-3-methyl-, ®- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or THF.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated amino acids, and halogenated compounds. These products have diverse applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
3-Butenoic acid, 2-amino-3-methyl-, ®- has several scientific research applications:
Antitumor Activity: Derivatives of this compound have shown potent tumor growth inhibitory activity, making them potential candidates for cancer treatment.
Polymer Material Development: It is used in the development of high molecular weight polyacrylonitrile copolymers, which are crucial for carbon fiber production.
Chemical Synthesis: It serves as a substrate for gamma-aminobutyric acid aminotransferase, highlighting its importance in enzymatic and chemical studies.
Antimicrobial Activity: Certain derivatives exhibit significant antimicrobial activity against various bacterial species.
Mecanismo De Acción
The mechanism of action of 3-Butenoic acid, 2-amino-3-methyl-, ®- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit key enzymes involved in tumor growth. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing tumor proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-Butenoic acid, 2-amino-3-methyl-, (S)-: The (S)-enantiomer of the compound, which has similar chemical properties but different biological activities.
Crotonic acid: An isomer of butenoic acid with a different arrangement of the double bond.
Isocrotonic acid: Another isomer with a cis configuration of the double bond.
Uniqueness
3-Butenoic acid, 2-amino-3-methyl-, ®- is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its (S)-enantiomer. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Propiedades
IUPAC Name |
(2R)-2-amino-3-methylbut-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNBBWGXTPGZRW-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453700 |
Source


|
| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60103-01-7 |
Source


|
| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)


![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)





